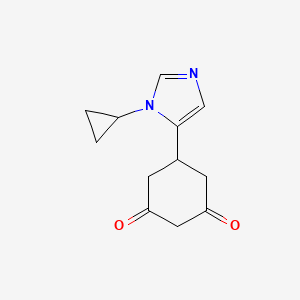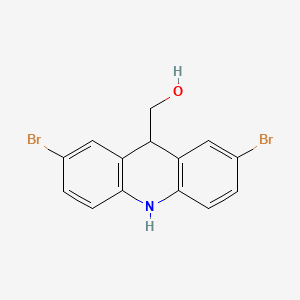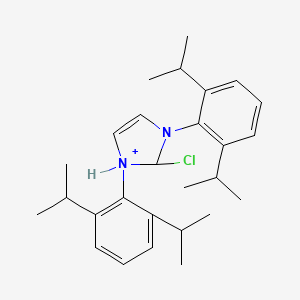
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium is a chemical compound with the molecular formula C27H36Cl2N2. It is a member of the imidazolium family, which is known for its diverse applications in various fields, including organic synthesis and catalysis . This compound is particularly notable for its use in deoxyfluorination reactions and as a precursor to N-heterocyclic carbene (NHC) ligands .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a chlorinating agent. One common method is to react the imidazolium chloride with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride+SOCl2→this compound+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can further streamline the production process .
化学反应分析
Types of Reactions
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Deoxyfluorination Reactions: It is used in the deoxyfluorination of phenols, where it helps incorporate fluorine atoms into organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deoxyfluorination: Reagents such as [18F]fluoride are used in conjunction with this compound to achieve site-specific fluorination.
Major Products Formed
Substitution Reactions: The major products are substituted imidazolium salts where the chlorine atom is replaced by the nucleophile.
Deoxyfluorination: The major products are fluorinated organic compounds, which are valuable in medicinal chemistry and imaging applications.
科学研究应用
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium has several scientific research applications:
作用机制
The mechanism of action of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium involves its role as a chlorinating agent and a precursor to N-heterocyclic carbene (NHC) ligands. The compound can form stable carbene intermediates, which can then participate in various catalytic processes. The molecular targets and pathways involved include:
Formation of NHC Ligands: The compound reacts with metal precursors to form NHC-metal complexes, which are active catalysts in various organic transformations.
Deoxyfluorination: The compound facilitates the incorporation of fluorine atoms into organic molecules, enhancing their stability and bioavailability.
相似化合物的比较
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound is similar but lacks the chlorine atom at the 2-position.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound has trimethylphenyl groups instead of diisopropylphenyl groups.
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride: This compound is a saturated analogue of the imidazolium salt.
Uniqueness
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazol-1-ium is unique due to its ability to act as both a chlorinating agent and a precursor to NHC ligands. Its structure allows for versatile applications in deoxyfluorination and catalysis, making it a valuable compound in both research and industrial settings .
属性
分子式 |
C27H38ClN2+ |
|---|---|
分子量 |
426.1 g/mol |
IUPAC 名称 |
2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C27H37ClN2/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20,27H,1-8H3/p+1 |
InChI 键 |
BAJWPRYGXIMFCY-UHFFFAOYSA-O |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)[NH+]2C=CN(C2Cl)C3=C(C=CC=C3C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol](/img/structure/B12934754.png)
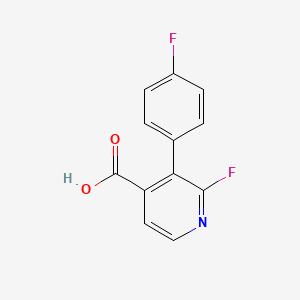
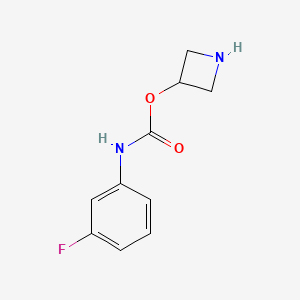

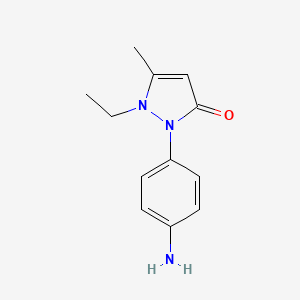
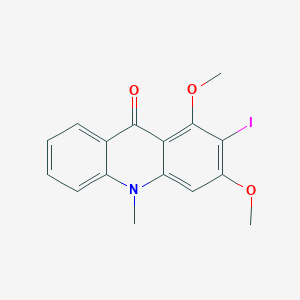
![2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one](/img/structure/B12934787.png)
![4-Fluorobicyclo[2.1.1]hexan-1-amine](/img/structure/B12934789.png)
![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B12934791.png)
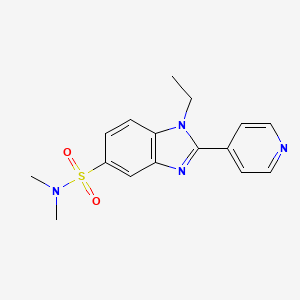
![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid](/img/structure/B12934809.png)
![12-hydroxy-1,10-bis(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934810.png)
